molecular formula C24H31Br2N B1352819 2,7-Dibromo-9-dodecylcarbazole CAS No. 544436-47-7

2,7-Dibromo-9-dodecylcarbazole

Cat. No. B1352819
M. Wt: 493.3 g/mol
InChI Key: NBJGUMLGJPJNLO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-dodecylcarbazole is a chemical compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 . It appears as a white to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of 2,7-Dibromo-9-dodecylcarbazole involves alkylation and bromination reactions . A new and simple eco-friendly alkylation method has been reported for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-dodecylcarbazole is characterized by two bromine atoms and a dodecyl group attached to a carbazole unit . The carbazole unit is an aromatic heterocyclic molecule with two six-membered benzene rings and a five-membered nitrogen in intramolecular conjugate compound .


Physical And Chemical Properties Analysis

2,7-Dibromo-9-dodecylcarbazole is a solid at 20 degrees Celsius .

Scientific Research Applications

Electronic Properties and Charge Carrier Transports

2,7-Dibromo-9-dodecylcarbazole and its derivatives are integral in the study of polycarbazoles, which are known for their significant optical and electronic properties. Research on polycarbazoles, including poly(N-dodecyl-2,7-carbazolediyl), highlights their potential in organic electronic devices due to their charge carrier mobilities. These properties are crucial for the development of high-efficiency organic electronic materials (Yasutani, Honsho, Saeki, & Seki, 2012).

Synthesis Methods

The synthesis of 2,7-dibromo-9H-carbazole, a key building block for organic semiconductors, has been refined through methods like microwave activation in a flow-type reactor. This advancement represents a more efficient and environmentally friendly approach to producing these critical components, which are crucial for the manufacturing of organic semiconductors (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).

Polycarbazole Derivatives in Solar Cells

Studies on polycarbazole derivatives, such as poly(9-dodecylcarbazole) and its copolymers, indicate their viability in solar cell applications. These materials have been analyzed for their thermal stability, absorption spectra, and electrochemical properties, showing promise for use in photovoltaic cells due to their band gaps and absorption characteristics (Pokhrel, Kalita, & Dolui, 2011).

Photovoltaic Efficiency Optimization

Research involving 2,7-dibromo-9-dodecylcarbazole derivatives extends to optimizing organic solar cell efficiency. Investigations into the role of the active layer thickness in solar cells using materials containing this compound have yielded insights into improving power conversion efficiency and understanding the relationship between molecular structure and photovoltaic performance (Apaydin, Yıldız, Çırpan, & Toppare, 2013).

Impact on Human Umbilical Vein Endothelial Cells (HUVECs)

A study on 2,7-Dibromocarbazole's impact on HUVECs has shown that it can interfere with tube formation by altering the DNA methylation status of the Ang2 promoter, thus affecting angiogenesis. This research provides insights into thebiological interactions of this compound, which is significant for understanding its potential environmental and health impacts (Ji, Yue, Gu, Kong, Chen, Yu, Sun, & Zhao, 2019).

Electroluminescence and Conjugated Polymers

The synthesis of 2,7-dibromo-N-hexylcarbazole and its incorporation into novel conjugated polymers has been explored. These polymers show promise for electroluminescent applications due to their efficient blue-to-green light emission, thermal stability, and charge transport ability. Such developments are crucial in the field of light-emitting diodes and related technologies (Tang, Lin, Ke, & Chen, 2008).

Synthesis of Polycarbazoles for Electronic Materials

The efficient synthesis of 2,7-dibromocarbazoles and their use as monomers for electrically active organic materials have been reported. These materials are of interest for their potential applications in the creation of new polymers with desirable electronic properties (Dierschke, Grimsdale, & Müllen, 2003).

Safety And Hazards

2,7-Dibromo-9-dodecylcarbazole can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

Carbazole compounds, including 2,7-Dibromo-9-dodecylcarbazole, have drawn much attention in the field of organic light-emitting diodes (OLEDs) due to their remarkable solid-state luminescence properties . They are potential candidates for blue OLED materials .

properties

IUPAC Name

2,7-dibromo-9-dodecylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGUMLGJPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-dodecylcarbazole

CAS RN

544436-47-7
Record name 2,7-Dibromo-9-dodecylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chara - Journal of Materials Science and Applied Energy, 2018 - ph01.tci-thaijo.org
Isomeric 3, 6-dibromo-9-dodecylcarbazole (3, 6-diBrCz) and 2, 7-dibromo-9-dodecylcarbazole (2, 7-diBrCz) as a starting materials for conjugated materials were synthesized by …
Number of citations: 3 ph01.tci-thaijo.org

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